6-Cyano-2-(trifluoromethyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALOKVJQIUJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721356 | |
| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-27-7 | |
| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Elucidation of Structure of 6 Cyano 2 Trifluoromethyl Nicotinic Acid
Synthetic Pathways and Key Intermediates
One of the key strategies for synthesizing related trifluoromethyl-substituted nicotinic acids involves the modification of a pre-existing pyridine (B92270) ring. For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid can be achieved from 2-chloro-6-(trifluoromethyl)nicotinic acid through catalytic hydrogenation to remove the chlorine atom. nih.gov A detailed synthetic method involves dissolving 2-chloro-6-trifluoromethyl nicotinic acid in methanol, adding triethylamine, and then subjecting the mixture to hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com After the reaction is complete, the solvent is evaporated, and the product is precipitated by the addition of hydrochloric acid. chemicalbook.com
Another approach involves the construction of the pyridine ring itself. A patent for the preparation of 4-trifluoromethyl nicotinic acid describes a method starting from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, which undergo cyclization to form a dihydroxypyridine intermediate. This is followed by chlorination and subsequent hydrogenolysis and hydrolysis to yield the final product. mdpi.com While this patent is for a positional isomer, the general strategy of building the functionalized pyridine ring is relevant.
A synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which share the same core scaffold, starts with the reaction of 3-amino-3-ethoxypropenenitrile with an aniline (B41778) derivative, followed by reaction with a trifluoromethyl-containing butenone. mdpi.com The resulting pyridinecarbonitrile is then hydrolyzed to the corresponding nicotinic acid. mdpi.com
Cyclocondensation Reactions Utilizing Fluorine-Containing Building Blocks
Spectroscopic and Physicochemical Properties
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1211537-27-7 | C8H3F3N2O2 | 216.12 |
| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | C7H4F3NO2 | 191.11 |
| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | - | C7H4F3NO3 | 207.11 |
| 6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0 | C7H3ClF3NO2 | 225.55 |
| Methyl 6-cyano-2-(trifluoromethyl)nicotinate | 1360883-53-9 | C9H5F3N2O2 | 230.15 |
6 Cyano 2 Trifluoromethyl Nicotinic Acid As a Versatile Synthetic Intermediate
Utility in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The unique scaffold of 6-cyano-2-(trifluoromethyl)nicotinic acid and its derivatives is instrumental in the development of novel pharmaceuticals. The strategic placement of its functional groups allows for diverse chemical transformations, leading to the synthesis of various active pharmaceutical ingredients (APIs).
A primary application of this compound in pharmaceutical synthesis is its conversion into nicotinamides and other amide analogues. The carboxylic acid group is readily transformed into an amide, a common structural motif in many biologically active compounds.
This derivatization is a key step in creating libraries of compounds for screening. For instance, research into new treatments for androgenetic alopecia (hair loss) led to the development of a potent topical Androgen Receptor (AR) antagonist. nih.gov The core of this API is a nicotinamide (B372718) structure derived from a closely related cyano-trifluoromethyl-pyridine carboxylic acid, highlighting the importance of this chemical class in drug development. nih.gov
Similarly, in the search for new antiviral agents, researchers have used the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold to create a series of amide and ester derivatives. mdpi.com These compounds were designed as dual inhibitors of the HIV-1 Reverse Transcriptase (RT), demonstrating the utility of the nicotinic acid core in generating diverse molecules for targeting critical enzymes. mdpi.com Further research into migraine treatments also resulted in a clinical candidate, AMG 333, which is a nicotinic acid amide derivative, underscoring the value of this scaffold in drug discovery programs. nih.gov
In drug discovery, a "lead structure" is a starting point for chemical modification to create a more potent and selective drug. The this compound framework serves as an excellent lead structure due to its inherent biological potential and synthetic tractability. smolecule.com
Researchers have explicitly used related scaffolds like 2-amino-6-(trifluoromethyl)nicotinic acid as a central core to design new allosteric inhibitors of HIV-1. mdpi.com By systematically modifying this core, they developed compounds that could inhibit viral replication. mdpi.com Another study successfully identified a potent and selective AR antagonist for alopecia treatment through systematic structural optimization of a lead compound based on a cyano-trifluoromethyl-nicotinamide scaffold. nih.gov This process of refining a lead structure is fundamental to modern medicinal chemistry. The development of a COMT inhibitor for neurodegenerative diseases also utilized 2-trifluoromethyl-nicotinic acid derivatives as key intermediates, further cementing the role of this class of compounds in generating novel therapeutics. nih.govresearchgate.net
Pharmaceutical Applications Summary
| Therapeutic Area | Derived Compound Class | Key Finding |
|---|---|---|
| Antiviral (HIV) | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid amides/esters | Identification of dual-site inhibitors of HIV-1 Reverse Transcriptase. mdpi.com |
| Dermatology (Alopecia) | N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)propanamide | Discovery of a potent and selective topical Androgen Receptor (AR) antagonist. nih.gov |
| Neurology (Migraine) | Biarylmethanamide Nicotinic Acid Amide | Development of a clinical candidate (AMG 333) acting as a TRPM8 antagonist. nih.gov |
| Neurology | Oxadiazolyl-trifluoromethyl-pyridine 1-oxide | 2-(Trifluoromethyl)nicotinic acid derivatives serve as key intermediates for COMT inhibitors. nih.govresearchgate.net |
The functional groups on this compound make it a valuable precursor for synthesizing more complex, structurally diverse heterocyclic systems. The cyano group (a nitrile) can be hydrolyzed to an amide or reduced to an amine, while the carboxylic acid can participate in various condensation and cyclization reactions. smolecule.com For example, classical synthetic methods like the Guareschi–Thorpe condensation use cyano-functionalized compounds to construct highly substituted pyridone rings, a common core in many pharmaceuticals. beilstein-journals.orgnih.gov While specific examples for the title compound are proprietary or less documented in public literature, its chemical nature allows it to be a starting point for building fused ring systems, such as quinolones or other bicyclic heterocycles, which are prevalent in medicinal chemistry. beilstein-journals.org
Application in the Development of Agrochemical Intermediates
The trifluoromethylpyridine motif is a key structural feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. jst.go.jpnih.gov this compound and its close relatives are important intermediates in the synthesis of these crop protection agents.
Derivatives of 6-(trifluoromethyl)nicotinic acid are used to create innovative pesticidal agents. Since 1990, the use of 6-trifluoromethyl-substituted pyridine (B92270) derivatives in agrochemicals has notably increased. jst.go.jpnih.gov
A significant example is the nematicide cyclobutrifluram, a novel carboxamide compound used to control nematode pests. 2-(Trifluoromethyl)nicotinic acid is considered a critical raw material for its synthesis. jst.go.jpnih.gov Another important agrochemical is the herbicide flupyrsulfuron-methyl-sodium, which is effective against a wide range of weeds in cereal crops. jst.go.jpnih.gov A key intermediate in its production is 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester, demonstrating the direct lineage from the 6-(trifluoromethyl)nicotinic acid scaffold to a commercial herbicide. jst.go.jpnih.gov The general class of nicotinic acid derivatives has also been explored for creating compounds with insecticidal activity against pests like aphids and bollworms. researchgate.net
The process of discovering new agrochemicals often involves an "intermediate derivatization approach," where a core molecular structure is systematically modified to optimize for potency against pests and safety for crops. This compound is an ideal candidate for this approach.
The development of fluazaindolizine, a nematicide with a novel mode of action, involved significant structural optimization where the 6-position trifluoromethyl group on the pyridine ring was found to be crucial for its activity. jst.go.jpnih.gov This highlights how the core intermediate is fine-tuned to achieve superior biological performance. The synthesis of various pesticidal acetamides also shows how a cyano-pyridine core can be combined with other bioactive groups to generate new potential agrochemicals. mdpi.com The derivatization of the nicotinic acid core into various esters, amides, and other functional groups allows chemists to explore a wide chemical space, leading to the identification of new and effective crop protection solutions. jst.go.jpnih.gov
Agrochemical Applications Summary
| Agent Type | Key Intermediate / Related Compound | Commercial Product Example |
|---|---|---|
| Nematicide | 2-(Trifluoromethyl)nicotinic acid | Cyclobutrifluram jst.go.jpnih.gov |
| Herbicide | 2-Sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester | Flupyrsulfuron-methyl-sodium jst.go.jpnih.gov |
| Nematicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Fluazaindolizine jst.go.jpnih.gov |
Formation of Complex Polyannulated Heterocyclic Systems from this compound Scaffolds
The unique structural arrangement of this compound, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile cyano group on a pyridine core, establishes it as a valuable building block for the synthesis of complex, fused heterocyclic systems. The reactivity of this scaffold is primarily centered around transformations involving the cyano group in concert with a functional group at the 3-position, leading to the formation of new fused rings. Annulation reactions, such as the Gewald reaction and Thorpe-Ziegler cyclization, are key strategies for constructing these polyannulated structures.
A prominent pathway for creating polyannulated systems from cyanopyridine precursors is through the formation of thieno[2,3-b]pyridines. This transformation is a well-established method for constructing a thiophene (B33073) ring fused to the pyridine core. While direct synthesis from this compound requires its conversion into a more reactive intermediate, the general strategy is highly effective. The process typically begins with the conversion of the group at the 2-position (in this case, the carboxylic acid) into a thione. This pyridinethione derivative then serves as the key intermediate for the cyclization.
The subsequent reaction of the pyridinethione with an α-halo ester, such as ethyl chloroacetate (B1199739), yields an S-alkylated intermediate. This intermediate, upon treatment with a base, undergoes an intramolecular Thorpe-Ziegler type cyclization. The base facilitates the deprotonation of the methylene (B1212753) group adjacent to the ester, which then attacks the nitrile (cyano) group, leading to the formation of an enamine and the closure of the thiophene ring. This sequence results in a highly functionalized 3-aminothieno[2,3-b]pyridine derivative.
Research on analogous compounds, such as 3-cyano-4-trifluoromethylpyridine-2(1H)-thiones, demonstrates the feasibility and efficiency of this approach. The reaction of these thiones with ethyl chloroacetate leads to the formation of the corresponding ethyl [3-cyano-4-(trifluoromethyl)pyridin-2-ylthio]acetate. Subsequent base-catalyzed intramolecular cyclization of this intermediate affords ethyl 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate in good yields. These resulting thienopyridines are themselves versatile intermediates for the synthesis of further fused systems, such as pyrimidothienopyridines.
The general reaction scheme and examples based on structurally similar compounds are presented below.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives from Cyanopyridinethione Precursors
| Starting Material | Reagent | Product | Yield (%) |
| 3-Cyano-6-methyl-4-trifluoromethylpyridine-2(1H)-thione | Ethyl bromoacetate | 3-Amino-2-ethoxycarbonyl-6-methyl-4-trifluoromethylthieno[2,3-b]pyridine | Not Reported |
| 3-Cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione | Ethyl chloroacetate | Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate | High Yield |
Further elaboration of the amino and ester functionalities on the newly formed thiophene ring allows for the creation of even more complex polyannulated systems. For instance, the carbohydrazide (B1668358) derived from the ester can be cyclized with reagents like acetic anhydride (B1165640) to form pyrimidone rings, leading to tricyclic and tetracyclic structures. This highlights the role of the initial this compound scaffold as a foundational element for building extensive heterocyclic libraries.
Derivatization and Structure Activity Relationship Sar Studies of 6 Cyano 2 Trifluoromethyl Nicotinic Acid Analogues
Systematic Modification of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification. It serves as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions. nih.gov However, this group can also present challenges, such as limited membrane permeability and potential for metabolic liabilities like acyl glucuronidation. nih.govhyphadiscovery.com Therefore, its modification through esterification, amidation, or replacement with bioisosteres is a common strategy in drug design. nih.gov
Converting the carboxylic acid to an ester or an amide is a fundamental derivatization strategy. These modifications neutralize the acidic nature of the parent compound, which can significantly alter its physicochemical properties, including lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
In studies on related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffolds, a series of ester and amide derivatives were synthesized and evaluated for their biological activity. mdpi.com Research showed that amide derivatives were generally more potent inhibitors of certain enzymes compared to their ester counterparts. mdpi.com For instance, while the simple nicotinamide (B372718) derivative was inactive, introducing specific aryl amides resulted in inhibitory concentrations (IC₅₀) in the low micromolar range. mdpi.com This suggests that the amide nitrogen and its substituents can provide additional interaction points with a target protein, enhancing binding affinity.
| Compound Type | General Structure | Observed Activity Trend | Reference |
|---|---|---|---|
| Carboxylic Acid | R-COOH | Parent scaffold for derivatization. | mdpi.com |
| Ester Derivatives | R-COOR' | Generally showed lower to moderate activity compared to specific amides. | mdpi.com |
| Amide Derivatives | R-CONR'R'' | Activity is highly dependent on the nature of the amine substituent. Certain aryl amides demonstrated potent inhibitory activity. | mdpi.com |
Bioisosteric replacement is a powerful drug design strategy where a functional group is replaced by another group with similar physical or chemical properties to enhance desired pharmacological attributes without significantly disrupting the molecule's ability to interact with its biological target. drughunter.com For carboxylic acids, this approach is often used to improve metabolic stability, increase cell permeability, and modulate acidity (pKa). nih.govdrughunter.com
Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and various hydroxy-substituted heterocycles like hydroxyisoxazoles. nih.govnih.gov Tetrazoles, for example, are widely recognized non-classical bioisosteres that maintain a comparable acidity to carboxylic acids (pKa ≈ 4.5–4.9) but can offer greater lipophilicity and resistance to metabolic degradation pathways like acyl glucuronidation. drughunter.comcambridgemedchemconsulting.com However, the success of a bioisosteric replacement is highly context-dependent and cannot be predicted with certainty. nih.gov The choice of isostere depends on balancing factors like size, shape, electronic properties, and hydrogen bonding capacity to maintain or improve interactions with the target receptor. nih.gov
| Functional Group | Bioisostere Example | Typical pKa | Key Features and Rationale for Use | Reference |
|---|---|---|---|---|
| Carboxylic Acid | -COOH | ~4.2–4.5 | Parent group; can form strong ionic/H-bond interactions; may have poor permeability and be prone to metabolic glucuronidation. | drughunter.com |
| Tetrazole | 5-substituted-1H-tetrazole | ~4.5–4.9 | Maintains acidity, increases lipophilicity, metabolically more stable than carboxylic acid. | drughunter.comcambridgemedchemconsulting.com |
| Acyl Sulfonamide | -CONHSO₂R | Variable | Can mimic the hydrogen bonding pattern and acidic nature of a carboxylate. | nih.gov |
| Hydroxyisoxazole | 3-hydroxyisoxazole | ~4–5 | Planar, acidic heterocycle used as a carboxylic acid surrogate in various bioactive compounds. | nih.gov |
| Oxadiazolinone | 1,2,4-oxadiazol-5(4H)-one | ~6.1 | Weakly acidic bioisostere found in drugs like Azilsartan. | cambridgemedchemconsulting.com |
Functionalization at the Pyridine Ring (Positions 4 and 5)
The pyridine ring in 6-cyano-2-(trifluoromethyl)nicotinic acid is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, the cyano group, and the trifluoromethyl group. This electronic character makes the ring susceptible to nucleophilic aromatic substitution and influences the acidity of C-H bonds. acs.orgacs.org
Introducing substituents at the 4 and 5 positions can further modulate this reactivity.
Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density of the ring, potentially making it less reactive towards nucleophiles but could enhance interactions with certain biological targets through hydrophobic or hydrogen bonding interactions.
Electron-withdrawing groups (e.g., halogens, nitro groups) would further decrease the electron density, increasing the ring's electrophilicity. acs.org
The placement of these groups is critical. For example, a substituent at the 4-position can be a key site for functionalization through the formation of pyridinium (B92312) salts, which can then be transformed into various other functional groups. acs.org SAR studies on related heterocyclic compounds have shown that even small changes, such as adding a methyl or halogen group to the ring, can lead to significant differences in biological potency and selectivity. nih.gov The cyano group itself has a profound impact, increasing acidity and influencing the electronic landscape, which can alter the preferred reaction pathways of the molecule. nih.gov
The -CF₃ group exerts its influence in several ways:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the molecule's half-life in the body. mdpi.com
Binding Interactions : The -CF₃ group can participate in various non-covalent interactions with protein targets, including dipole-dipole and hydrophobic interactions. It can also act as a bioisostere for other groups, such as a chlorine atom, due to similar steric demands. mdpi.com
Electronic Effects : As a powerful electron-withdrawing group, the -CF₃ group lowers the pKa of nearby acidic or basic centers and influences the electron distribution of the entire pyridine ring, affecting its reactivity and interactions.
| Property Influenced by -CF₃ Group | Description of Effect | Reference |
|---|---|---|
| Metabolic Stability | The high strength of the C-F bond (485.3 kJ/mol) makes the -CF₃ group resistant to enzymatic cleavage, increasing molecule stability. | mdpi.com |
| Lipophilicity | Increases the molecule's ability to partition into lipid environments, which can improve membrane permeability. | mdpi.com |
| Binding Affinity | Can enhance interactions with biological targets through favorable dipole moments and by displacing water molecules from binding pockets. | nih.gov |
| Conformation | The steric bulk of the -CF₃ group can lock the molecule into a specific, biologically active conformation. | mdpi.com |
Design Principles for Modulating Reactivity and Interaction with Biological Targets
The design of new analogues of this compound is guided by several key principles derived from SAR studies. The goal is to systematically tune the molecule's properties to achieve a desired biological effect.
Fine-Tuning Ring Electronics and Sterics : Functionalization at the C4 and C5 positions of the pyridine ring allows for the fine-tuning of electronic and steric properties. acs.orgnih.gov Adding substituents can introduce new points of interaction (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) with a biological target, which can enhance binding affinity and selectivity. nih.gov
Leveraging the Trifluoromethyl Group : The -CF₃ group is a cornerstone of the scaffold's design. Its properties of metabolic stability and high lipophilicity are generally retained in analogues. mdpi.com Design strategies often focus on complementing these features. For example, while the -CF₃ group enhances lipophilicity, other parts of the molecule might be modified to improve aqueous solubility, achieving an optimal balance for bioavailability.
Strategic Derivatization for Target Exploration : In SAR studies, derivatization is used to explore the chemical space around a lead compound. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists, derivatization at the 6-position with various alkynyl groups showed that this position was flexible for substitution with sterically extended chains without losing affinity for the target receptor. nih.gov A similar principle applies to the this compound scaffold, where modifying the pyridine ring or the acid functionality helps map the binding pocket of its biological target.
By integrating these principles, medicinal chemists can rationally design novel analogues with improved potency, selectivity, and drug-like properties, building upon the foundational structure of this compound.
In Vitro Assessment of Antimicrobial Potential
Direct in vitro studies assessing the antimicrobial or antibacterial efficacy of this compound were not identified in the reviewed literature. Research has, however, explored the antimicrobial properties of other derivatives of nicotinic acid and compounds containing trifluoromethyl groups, indicating a potential area for future investigation. mdpi.com
There is no specific data available from the reviewed literature detailing the efficacy of this compound against specific bacterial strains.
While broad-spectrum antimicrobial activity is a known feature of some heterocyclic compounds, specific studies confirming this for this compound are not available. The development of new bithiazole derivatives containing a trifluoromethyl group has shown broad-spectrum antimicrobial activity against both viruses and bacteria, suggesting that the trifluoromethyl moiety can be a key component for such activities. mdpi.com This may indicate a potential avenue for the optimization of nicotinic acid derivatives as antimicrobial agents.
In Vitro Anticancer Activity Studies
While direct studies on this compound are not prevalent, research into its derivatives has shown significant potential in anticancer applications.
Derivatives of the core 6-(trifluoromethyl)pyridine structure have demonstrated notable antiproliferative effects. A study on a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines revealed excellent growth inhibition activity against a panel of human cancer cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar to nanomolar range. nih.gov The most potent of these derivatives, 2,6-dichlorobenzaldehydehydrazone 29 , inhibited the growth of all tested cancer cell lines with nanomolar potency. nih.gov
Table 1: Growth Inhibition (GI₅₀) of selected 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridine Derivatives This table is based on data for derivatives of 6-(trifluoromethyl)nicotinic acid and not the compound itself.
| Cell Line Panel | GI₅₀ Range (µM) |
|---|---|
| Leukemia | 0.005 - 2.86 |
| Non-Small Cell Lung Cancer | 0.005 - 61.5 |
| Colon Cancer | 0.004 - 6.58 |
| CNS Cancer | 0.004 - 5.16 |
| Melanoma | 0.004 - 5.56 |
| Ovarian Cancer | 0.006 - 3.75 |
| Renal Cancer | 0.004 - 3.71 |
| Prostate Cancer | 0.006 - 4.14 |
| Breast Cancer | 0.005 - 3.65 |
Data sourced from research on 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
The structural features of this compound suggest potential for interaction with enzymes and receptors. Research on related structures supports this hypothesis.
A series of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were synthesized and identified as dual inhibitors of HIV-1 Reverse Transcriptase (RT), targeting both the polymerase and the RNase H functions. mdpi.com Among the 44 compounds tested, 34 inhibited the HIV-1 RT-associated RNase H function with IC₅₀ values in the low micromolar range. mdpi.com The most promising compound from this series demonstrated an IC₅₀ of 14 µM for RNase H inhibition and was also active in cell-based viral replication assays. mdpi.com
Table 2: HIV-1 RT RNase H Inhibitory Activity of selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives This table is based on data for derivatives of 6-(trifluoromethyl)nicotinic acid and not the compound itself.
| Compound Type | Number of Derivatives | IC₅₀ Range (µM) |
|---|---|---|
| Ester Derivatives | 14 | 2.5 - >50 |
| Amide Derivatives | 30 | 0.7 - >50 |
Data sourced from research on 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com
Furthermore, studies on other nicotinic acid derivatives have suggested their potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov While not directly studying the title compound, this points to a plausible mechanism of action for this class of molecules.
In the context of receptor modulation, research has shown that the nicotinic cholinergic system can be modulated by various compounds. For example, antagonists of glutamate (B1630785) receptors have been shown to regulate the expression of nicotinic receptor subunit transcripts in a specific manner. nih.govumich.edu This reciprocal regulation between neurotransmitter systems underscores the complex biological environment in which a compound like this compound might act, particularly within the central nervous system.
Interaction with Specific Molecular Targets and Pathways
Direct and specific research delineating the molecular targets and pathways of this compound is not extensively documented in publicly available scientific literature. However, the broader family of nicotinic acid derivatives has been widely studied, offering contextual insights. Nicotinic acid, also known as vitamin B3, is a fundamental precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are pivotal to a vast array of metabolic reactions crucial for cellular function.
The biological activity of nicotinic acid derivatives is profoundly influenced by the nature and placement of functional groups on the pyridine ring. For instance, various analogs have been investigated for their capacity to inhibit enzymes such as carbonic anhydrase III. In a more targeted approach, derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid have been specifically engineered to interact with the enzymatic pockets of the HIV-1 Reverse Transcriptase (RT). mdpi.comnih.gov This demonstrates that the 6-(trifluoromethyl)nicotinic acid scaffold can be chemically modified to achieve specificity for particular biological targets.
Allosteric Modulation Mechanisms
There is currently a lack of direct scientific evidence describing the allosteric modulation mechanisms specifically for this compound. Allosteric modulators function by binding to a receptor site that is distinct from the primary (orthosteric) site, which results in a conformational change that can either enhance or diminish the receptor's activity.
Nevertheless, research conducted on derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid provides evidence that this structural framework can function as an allosteric inhibitor. mdpi.comnih.gov These derivatives have been designed to bind to an allosteric site on the HIV-1 Reverse Transcriptase (RT) enzyme, separate from its active site, leading to the inhibition of its function. This suggests that the 6-(trifluoromethyl)nicotinic acid scaffold possesses the inherent potential for development into allosteric modulators for a variety of molecular targets. mdpi.com
Antiviral Activity Research (e.g., HIV-1 Reverse Transcriptase Inhibition)
While direct investigations into the antiviral properties of this compound are not widely reported, significant research has been carried out on its derivatives, most notably 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). mdpi.comnih.gov The inhibition of HIV-1 RT, an enzyme critical for viral replication, remains a primary strategy in the development of antiretroviral therapies.
A series of these 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were synthesized and systematically assessed for their capacity to inhibit the ribonuclease H (RNase H) function of HIV-1 RT. mdpi.com A significant number of these compounds displayed inhibitory activity in the low micromolar range, with several also demonstrating the ability to suppress viral replication in cell-based assays. mdpi.comnih.gov
Evaluation of Inhibitory Activity on Viral Enzymes
The inhibitory effects of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives on the RNase H component of HIV-1 RT have been methodically evaluated. mdpi.com In a comprehensive study involving 44 distinct derivatives, 34 were found to inhibit the RNase H function of HIV-1 RT, with potencies in the low micromolar range. nih.gov The efficacy of these compounds was observed to be dependent on the specific substituent at the 2-position of the nicotinic acid core.
For instance, amide derivatives generally exhibited slightly greater potency when compared to their ester counterparts. mdpi.com One of the most promising compounds to emerge from this series was an oxime derivative, which demonstrated an IC₅₀ value of 0.7 µM against RNase H. mdpi.com Another noteworthy derivative inhibited RNase H with an IC₅₀ of 14 µM and concurrently displayed inhibitory action against HIV-1 replication in cellular models. nih.gov
| Compound Type | Number of Derivatives Tested | Number of Active Derivatives | Potency Range (IC₅₀) | Most Promising Compound IC₅₀ |
|---|---|---|---|---|
| Amides and Esters | 44 | 34 | Low micromolar | 0.7 µM |
Mechanistic Studies of Inhibition
Mechanistic investigations into the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have elucidated that they function as allosteric inhibitors of HIV-1 RT. mdpi.comnih.gov This indicates that their binding site is remote from the enzyme's active site, and their inhibitory effect is achieved through the induction of a conformational change.
More specifically, these compounds have been characterized as dual inhibitors, capable of inhibiting both the polymerase and the RNase H functions of HIV-1 RT. mdpi.comnih.gov This dual inhibitory action is accomplished by binding to an allosteric site that influences both enzymatic domains. Such a mode of action presents a significant therapeutic advantage, as it has the potential to be effective against viral strains that have developed resistance to traditional active-site inhibitors. nih.gov
Conclusion
6-Cyano-2-(trifluoromethyl)nicotinic acid stands out as a highly functionalized and versatile building block in modern chemical research. The strategic combination of a pyridine (B92270) core with electron-withdrawing trifluoromethyl and cyano groups, along with a reactive carboxylic acid, provides a powerful platform for the synthesis of a diverse range of complex molecules. Its demonstrated utility in the development of potent enzyme inhibitors, particularly in the context of HIV-1, underscores its significance in medicinal chemistry. While its application in materials science is still an emerging area, the inherent properties of this compound suggest a promising future for its use in the creation of novel functional materials. The continued exploration of the synthesis and reactivity of this compound and its derivatives is expected to unlock new opportunities in both drug discovery and materials innovation.
Computational and Spectroscopic Characterization in Research
Theoretical Chemistry Studies of 6-Cyano-2-(trifluoromethyl)nicotinic acid
Theoretical studies provide deep insights into molecular behavior at an atomic level, guiding experimental work and helping to interpret complex data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies focused solely on this compound are not widely published, research on analogous structures, such as 6-methylnicotinic acid, demonstrates the utility of this approach. jocpr.comjocpr.com
DFT calculations can be used to determine the optimized molecular geometry, providing precise predictions of bond lengths and angles. nih.gov For this compound, this would reveal how the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups influence the geometry of the pyridine (B92270) ring and the orientation of the carboxylic acid group.
Furthermore, DFT is employed to calculate key electronic properties that govern reactivity. These include:
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jocpr.comnih.gov For this compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential would be associated with the acidic proton.
Mulliken Population Analysis: This analysis provides the charge distribution on each atom, offering a quantitative measure of the electronic effects of the substituents. nih.govnih.gov
These theoretical calculations are essential for predicting sites of reactivity, understanding intermolecular interactions, and interpreting spectroscopic data. jocpr.comnih.gov
Table 1: Predicted Outcomes from DFT Analysis of this compound
| Predicted Property | Significance |
| Optimized Geometry | Provides ideal bond lengths, bond angles, and dihedral angles. |
| HOMO/LUMO Energies | Indicates electronic reactivity and kinetic stability. |
| MESP Map | Visualizes sites for electrophilic and nucleophilic attack. |
| Atomic Charges | Quantifies the electron-donating/withdrawing effects of substituents. |
| Vibrational Frequencies | Predicts IR and Raman spectral peaks for comparison with experimental data. |
The this compound scaffold is of significant interest in medicinal chemistry. Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) will bind to the active site of a biological target, such as a protein or enzyme. mdpi.com
This predictive power guides the design of new therapeutic agents. For instance, derivatives of this core structure have been investigated for potent biological activity. A study identified a derivative, (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide, as a highly potent and selective topical androgen receptor antagonist for potential use in treating androgenetic alopecia. nih.gov Docking studies in such research are crucial for understanding the specific interactions—like hydrogen bonds and hydrophobic contacts—that are responsible for the compound's high binding affinity and selectivity.
Similarly, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were designed and evaluated as dual inhibitors of HIV-1 Reverse Transcriptase, highlighting the versatility of this chemical framework in targeting different biological pathways. mdpi.com These studies rely on modeling to refine structures for optimal fit and interaction with the enzyme's active site. mdpi.com
Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Understanding
Spectroscopy is the cornerstone of structural chemistry, providing direct experimental evidence of a molecule's atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. copernicus.org Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework of a molecule.
For this compound, the key features in its NMR spectra would be:
¹H NMR: The spectrum would show distinct signals for the two protons on the pyridine ring. Due to the strong electron-withdrawing nature of the adjacent -CN and -CF3 groups, these aromatic protons are expected to be significantly deshielded and appear at a high chemical shift (downfield). iosrjournals.org The carboxylic acid proton would appear as a broad singlet at a very high chemical shift. nih.gov
¹³C NMR: The spectrum would show eight distinct carbon signals. The carbons attached to or near the electronegative fluorine, nitrogen, and oxygen atoms (C=O, C-CF3, C-CN, and pyridine ring carbons) would be shifted downfield. arkat-usa.org
¹⁹F NMR: This technique would be used to confirm the presence and electronic environment of the trifluoromethyl group.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish which protons are spin-coupled to each other, confirming their positions on the pyridine ring. iosrjournals.org The precise chemical shifts and coupling constants provide detailed information about the electronic distribution within the molecule. copernicus.orgrsc.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Pyridine-H | ~8.0 - 9.0 | Doublet |
| ¹H | Carboxyl-H | >10.0 | Broad Singlet |
| ¹³C | Carboxyl (C=O) | ~160 - 170 | Singlet |
| ¹³C | Pyridine Ring | ~120 - 155 | Singlet/Doublet |
| ¹³C | Cyano (-CN) | ~115 - 120 | Singlet |
| ¹³C | Trifluoromethyl (-CF3) | ~120 - 130 | Quartet (due to C-F coupling) |
An X-ray crystallographic analysis of this compound would reveal:
The planarity of the pyridine ring.
The precise bond lengths of the C-C, C-N, C=O, C-F, and C≡N bonds. nih.gov
The torsion angles describing the orientation of the carboxylic acid and trifluoromethyl groups relative to the ring.
The intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the carboxylic acid groups or other dipole-dipole interactions involving the cyano and trifluoromethyl groups. nih.gov
While a published crystal structure for this specific compound was not found, analysis of related structures shows that such interactions are critical in defining the supramolecular assembly. nih.govmdpi.com This information is vital for understanding polymorphism, solubility, and other material properties.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
| Trifluoromethyl | C-F Stretch | 1350 - 1150 | Strong |
| Aromatic Ring | C=C & C=N Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org The sharp, intense peak in the 2200 cm⁻¹ region is a clear indicator of the nitrile group, a region where few other functional groups absorb. spectroscopyonline.comnist.gov Finally, very strong absorptions for the C-F bonds would confirm the presence of the trifluoromethyl group.
Emerging Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid
The synthesis of trifluoromethylpyridines (TFMP), including this compound, is a focal point of ongoing research to improve efficiency, selectivity, and environmental sustainability. nih.govjst.go.jp Current primary methods include the chlorine/fluorine exchange from a trichloromethylpyridine precursor and the construction of the pyridine (B92270) ring using a trifluoromethyl-containing building block. nih.govjst.go.jp
Future research is trending towards the development of more sophisticated catalytic systems. One promising area is the use of transition metal-based catalysts, such as those involving iron fluoride, for simultaneous vapor-phase chlorination/fluorination at high temperatures, which can simplify production into a one-step reaction. nih.govjst.go.jp Another avenue involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, like trifluoromethyl copper, which can react with appropriately substituted pyridines. nih.govjst.go.jp
Unexplored avenues include the application of novel bimetallic nanocatalysts, which have shown high efficiency in other organic reactions. researchgate.net For example, bimetallic Pt@Ir nanocomplexes have demonstrated high catalytic activity in hydrogenations under mild conditions, a principle that could be adapted for the synthesis of TFMP derivatives. researchgate.net The development of catalysts that can be easily recovered and reused is also a key goal to enhance the sustainability of chemical manufacturing. researchgate.net
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processing. nih.govnih.gov The integration of flow chemistry for the synthesis of this compound and its derivatives is a significant area for future research. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates. nih.gov
Automated synthesis platforms combined with flow reactors can enable high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives. nih.gov This approach can significantly accelerate the discovery of new compounds with desired properties by systematically varying the substituents on the pyridine core. For instance, an automated flow system could efficiently perform cyclocondensation reactions using various trifluoromethyl-containing building blocks to produce a diverse range of TFMP derivatives. researchoutreach.org Superheated flow chemistry, which uses solvents at temperatures above their boiling points, can dramatically shorten reaction times and increase productivity, representing a promising, yet unexplored, technique for this class of compounds. nih.gov
Exploration of Materials Science Applications of this compound Derivatives
The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make TFMP derivatives attractive for applications beyond pharmaceuticals and agrochemicals. nih.govjst.go.jp There is a growing interest in exploring these compounds in the field of materials science for creating functional materials and polymers with special properties. researchoutreach.orgpipzine-chem.com
Derivatives of this compound could be used as building blocks for polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. pipzine-chem.com The cyano group offers a potential site for polymerization or for modification to create cross-linking points within a polymer matrix. Researchers are looking into how incorporating such fluorinated pyridine structures can influence the physical and chemical characteristics of materials for use in electronic devices and optical instruments. pipzine-chem.com While still a nascent field, the potential for TFMP derivatives in advanced materials represents a significant and largely untapped area of research. researchoutreach.org
| Potential Application Area | Relevant Properties of TFMP Scaffold | Research Focus |
| Advanced Polymers | Thermal stability, chemical resistance, hydrophobicity. | Synthesis of novel monomers for high-performance polymers. |
| Optical Materials | Unique refractive indices and light transmission properties. | Development of materials for lenses, coatings, and optical fibers. |
| Electronic Devices | Dielectric properties, electron-withdrawing nature. | Creation of new materials for capacitors, insulators, and semiconductors. |
Advanced Mechanistic Investigations into Biological Target Selectivity
Derivatives of the 6-(trifluoromethyl)nicotinic acid scaffold have shown promise as biologically active agents. For example, a series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were identified as inhibitors of the HIV-1 Reverse Transcriptase (RT). mdpi.com Mechanistic studies revealed that these compounds can act as allosteric dual-site inhibitors, interacting with conserved regions of the enzyme. mdpi.com
A significant unexplored avenue is the detailed mechanistic investigation into how the specific substituents on the pyridine ring, such as the 6-cyano group in this compound, influence biological target selectivity. The strong electron-withdrawing properties of both the cyano and trifluoromethyl groups can significantly alter the electronic distribution of the pyridine ring, affecting how the molecule binds to its biological target. nih.gov Advanced computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, could be employed to model the interactions between these derivatives and various enzymes or receptors. acs.org Such studies could elucidate the specific interactions that govern potency and selectivity, guiding the rational design of new therapeutic agents with improved efficacy and reduced off-target effects. mdpi.comacs.org
Bioimaging and Diagnostic Tool Development Based on this compound Scaffolds
The development of fluorescent probes for bioimaging is a rapidly advancing field, crucial for visualizing biological processes in real-time. nih.govmdpi.com The trifluoromethylpyridine core is an attractive scaffold for creating novel fluorescent probes. Recently, new push-pull systems based on CF3-substituted pyridines have been designed, demonstrating aggregation-induced emission (AIE) behavior, which makes them suitable for bioimaging applications like visualizing lipid droplets. mdpi.com
The this compound structure presents a unique opportunity for developing specialized bioimaging and diagnostic tools. The intrinsic properties of the trifluoromethyl group can enhance the photophysical characteristics of a fluorophore, while the cyano group is a versatile handle for chemical modification or can itself act as a recognition site. For example, fluorescent probes have been developed that utilize the specific reactivity of the cyanide anion to detect its presence in biological systems. nih.govacs.org A scaffold containing a cyano group could potentially be engineered into a "turn-on" or ratiometric probe for specific analytes. Furthermore, the development of two-photon fluorescent probes based on this scaffold could enable deeper tissue imaging with higher resolution. rsc.org This remains a largely unexplored but promising direction for research.
| Probe Design Strategy | Potential Analyte/Application | Key Feature of the Scaffold |
| Ratiometric Probes | pH, metal ions, specific enzymes | Alteration of electronic properties by analyte binding. |
| "Turn-On" Probes | Reactive oxygen species, thiols | Reaction with the cyano group or other parts of the molecule. |
| Two-Photon Probes | Deep-tissue imaging | Extended π-conjugation system achievable through derivatization. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-cyano-2-(trifluoromethyl)nicotinic acid, and what challenges arise during its preparation?
- Methodology : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives: (1) halogenation of pyridine precursors, (2) nucleophilic substitution with CF₃ sources (e.g., Cu-mediated trifluoromethylation), and (3) hydrolysis of nitriles to carboxylic acids. Challenges include controlling regioselectivity during halogenation and avoiding side reactions during hydrolysis. For example, hydrolysis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles requires careful pH control to prevent decarboxylation .
- Data Reference :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cl₂, DMF, 80°C | 65–70 | >95% |
| 2 | CF₃SiMe₃, CuI | 50–55 | >90% |
| 3 | H₂O, H₂SO₄, 100°C | 75–80 | >98% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of ¹H/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl and cyano groups) and LC-MS to assess purity. For example, ¹⁹F NMR typically shows a singlet at δ -62 ppm for the CF₃ group. LC-MS should resolve any residual nitrile intermediates or hydrolyzed byproducts .
Q. What safety precautions are critical when handling this compound?
- Methodology : Despite limited GHS classification data, standard precautions for fluorinated pyridines apply: use fume hoods for inhalation risks (evidenced by safety protocols for structurally similar 6-(trifluoromethoxy)nicotinic acid), wear nitrile gloves to prevent skin contact, and neutralize acidic byproducts during synthesis .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the cyano and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The -CN and -CF₃ groups deactivate the pyridine ring, requiring Pd-catalyzed reactions under strongly basic conditions (e.g., Suzuki-Miyaura coupling with K₂CO₃ or Cs₂CO₃). Computational studies (DFT) can predict regioselectivity in C–H functionalization. For example, meta-directing effects of -CF₃ may dominate over -CN in electrophilic substitution .
Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated nicotinic acids?
- Methodology : Discrepancies in NMR shifts (e.g., ¹⁹F signals) arise from solvent effects or impurities. Use deuterated DMSO for consistent comparisons and high-resolution mass spectrometry (HRMS) to confirm molecular ions. Cross-reference with PubChem or NIST databases for validated spectra .
Q. How can this compound be optimized as a pharmacophore in drug discovery?
- Methodology : Structure-activity relationship (SAR) studies should focus on replacing the -CN group with bioisosteres (e.g., -COOEt) to enhance solubility while retaining the -CF₃ group for metabolic stability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking can prioritize derivatives. For example, niflumic acid (a related trifluoromethyl nicotinic acid) shows COX-2 inhibition via similar mechanisms .
Experimental Design & Data Analysis
Q. What strategies mitigate hydrolysis of the cyano group during prolonged storage?
- Methodology : Store the compound under inert gas (N₂ or Ar) at -20°C in anhydrous DMSO or acetonitrile. Monitor degradation via FT-IR (loss of -CN stretch at ~2250 cm⁻¹) and stabilize formulations with desiccants (e.g., molecular sieves) .
Q. How do solvent polarity and temperature affect crystallization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
